Home > Products > Screening Compounds P71211 > N-(4-methoxybenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
N-(4-methoxybenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide - 1251695-86-9

N-(4-methoxybenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Catalog Number: EVT-3051238
CAS Number: 1251695-86-9
Molecular Formula: C25H28N4O3
Molecular Weight: 432.524
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound is a potent dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) with Kd values of 7.9 nM and 8.0 nM, respectively. It also exhibited significant in vivo anti-inflammatory effects in a lipopolysaccharide (LPS)-induced acute lung injury mouse model.

4-[(4-methylpiperazin-1-yl)methyl]-N-[3-[[6-oxo-5-(3,4,5-trimethoxyphenyl)-1H-pyrazin-3-yl]methyl]phenyl]benzamide

Compound Description: This compound is a highly potent and selective type II inhibitor of platelet-derived growth factor receptor β (PDGFRβ).

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: This compound is an oxidative impurity of Venetoclax, a potent Bcl-2 inhibitor used for the treatment of blood cancers. It is formed during oxidative stress degradation and can be synthesized by oxidizing Venetoclax with m-CPBA.

N-(2-{4-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide

Compound Description: This compound is an N-phenylethyl-benzamide derivative isolated from the stems and fruits of Swinglea glutinosa (Rutaceae). It exhibits moderate non-selective cytotoxic activity against various cancer cell lines.

3-chloro-N-{(1S)-2-[(N,N-dimethylglycyl)amino]-1-[(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)methyl]ethyl}-4-[(1-methylethyl)oxy]benzamide (GSK923295)

Compound Description: GSK923295 is the first potent and selective inhibitor of centromere-associated protein E (CENP-E). This compound exhibits broad antitumor activity in vivo and is currently undergoing human clinical trials.

4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl) benzamide (TAK-960)

Compound Description: TAK-960 is a novel, orally bioavailable, potent, and selective Polo-like kinase 1 (PLK1) inhibitor. It has shown activity in several tumor cell lines and has entered clinical evaluation in patients with advanced cancers.

Overview

N-(4-methoxybenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, which include a methoxybenzyl group and a piperidine moiety linked to a pyrazine derivative.

Source

The compound is primarily referenced in scientific literature and patent filings, indicating its relevance in pharmaceutical research. One notable source is the patent WO2017079641A1, which discusses derivatives related to muscarinic receptor antagonists for treating neurological diseases .

Classification

N-(4-methoxybenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide can be classified as an amide due to the presence of the carbonyl group bonded to a nitrogen atom. It also falls under the category of benzamides, which are compounds derived from benzoic acid and amines.

Synthesis Analysis

Methods

The synthesis of N-(4-methoxybenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multi-step organic reactions, including:

  1. Formation of the benzamide: The initial step may involve reacting 4-methoxybenzoic acid with an appropriate amine to form the benzamide structure.
  2. Coupling reactions: The subsequent steps would involve coupling the piperidine derivative with the pyrazine moiety, often facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
  3. Purification: The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and minimize by-products.

Molecular Structure Analysis

Structure

The molecular structure of N-(4-methoxybenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide can be represented as follows:

  • Molecular Formula: C_{20}H_{26}N_{2}O_{3}
  • Molecular Weight: Approximately 342.44 g/mol

Data

The compound features:

  • A methoxy group (-OCH₃) attached to a benzene ring.
  • A piperidine ring substituted with a methyl group.
  • A pyrazine ring connected via an ether linkage.
Chemical Reactions Analysis

Reactions

N-(4-methoxybenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield the corresponding carboxylic acid and amine.
  2. Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Technical Details

Reactions should be performed under controlled conditions to avoid degradation or unwanted side reactions. Common solvents include dichloromethane or ethanol, depending on the specific reaction.

Mechanism of Action

N-(4-methoxybenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is believed to interact with specific receptors in the central nervous system. Its mechanism likely involves:

  1. Receptor Binding: The compound may bind to muscarinic receptors, modulating neurotransmitter activity.
  2. Signal Transduction: Upon binding, it could initiate a cascade of intracellular signaling pathways that affect neuronal excitability and synaptic transmission.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Melting Point: Estimated around 150–160 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids and bases.

Relevant Data or Analyses

Further studies are required to determine detailed physicochemical properties through methods like NMR spectroscopy and mass spectrometry.

Applications

N-(4-methoxybenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide has potential applications in:

  1. Pharmaceutical Development: As a candidate for drugs targeting neurological disorders due to its interaction with muscarinic receptors.
  2. Research Tool: Useful in studying receptor mechanisms and developing new therapeutic agents.

This compound exemplifies the intricate design required in medicinal chemistry for developing effective treatments for complex diseases.

Properties

CAS Number

1251695-86-9

Product Name

N-(4-methoxybenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide

Molecular Formula

C25H28N4O3

Molecular Weight

432.524

InChI

InChI=1S/C25H28N4O3/c1-18-11-15-29(16-12-18)23-25(27-14-13-26-23)32-22-9-5-20(6-10-22)24(30)28-17-19-3-7-21(31-2)8-4-19/h3-10,13-14,18H,11-12,15-17H2,1-2H3,(H,28,30)

InChI Key

LEEYKVJUORBOTC-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)OC

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.